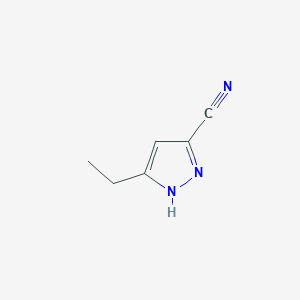
methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, also known as methyl 3-pyrazolylpropanoate, is an organic compound that is widely used in laboratory experiments. It is a white crystalline solid with a melting point of 97-98°C. It is soluble in water, ethanol, and methanol, and is insoluble in petroleum ether and diethyl ether. This compound has been used in various scientific research applications, including in biochemical and physiological studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl 3-pyrazolylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various pharmaceuticals and organic compounds. It has also been used as a substrate for the enzymatic synthesis of various amides. Additionally, it has been used as a catalyst for the synthesis of various organic compounds.
Wirkmechanismus
Methyl 3-pyrazolylpropanoate is a weak base that can act as a proton donor in acid-base reactions. It can also act as a nucleophile in substitution and elimination reactions. Additionally, it can act as a ligand in coordination complexes.
Biochemical and Physiological Effects
Methyl 3-pyrazolylpropanoate has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-pyrazolylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and has a high melting point, making it suitable for use in a variety of experiments. Additionally, it is soluble in a range of solvents, making it easy to use in various experiments. One limitation is that it is a weak base, which can make it difficult to use in certain acid-base reactions.
Zukünftige Richtungen
There are several potential future directions for research on methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate 3-pyrazolylpropanoate. One potential research direction is to further study its biochemical and physiological effects, such as its effects on other enzymes and neurotransmitters. Additionally, further research could be done to explore its potential use in drug development. Another potential research direction is to further explore its use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in materials science, such as for the synthesis of polymers.
Synthesemethoden
Methyl 3-pyrazolylpropanoate can be synthesized in several ways. One method is to react 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic anhydride in the presence of pyridine at room temperature. Another method is to react 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic acid in the presence of sodium hydroxide. The reaction of 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic acid in the presence of sodium hydroxide is the most commonly used synthesis route.
Eigenschaften
IUPAC Name |
methyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-4-3-6(9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILKNDSYQTTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)




![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)






